(p-Methoxyphenyl)oxoarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Methoxyphenyl)oxoarsine is an organoarsenic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to an oxoarsine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-Methoxyphenyl)oxoarsine typically involves the reaction of p-methoxyphenyl derivatives with arsenic trioxide under controlled conditions. One common method includes the use of anhydrous potassium hydroxide as a catalyst in a tetrahydrofuran solution at room temperature . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(p-Methoxyphenyl)oxoarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and oxoarsine groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides or hydroxides, while reduction may yield various reduced arsenic species.
Wissenschaftliche Forschungsanwendungen
(p-Methoxyphenyl)oxoarsine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of (p-Methoxyphenyl)oxoarsine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymatic reactions or disrupt cellular signaling pathways, resulting in changes in cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
Methoxyphenyl derivatives: Compounds like p-methoxyphenyl glycidyl ether share the methoxyphenyl moiety but differ in their functional groups and applications.
Uniqueness
(p-Methoxyphenyl)oxoarsine is unique due to the presence of both the methoxy and oxoarsine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5410-89-9 |
---|---|
Molekularformel |
C7H7AsO2 |
Molekulargewicht |
198.05 g/mol |
IUPAC-Name |
1-arsoroso-4-methoxybenzene |
InChI |
InChI=1S/C7H7AsO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
YOJKONQVBWQNRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.